5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid
Overview
Description
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₈FNO₃ and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group on a phenyl ring, which is attached to a pyridine ring via a carboxylic acid group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form a difluorodihydrothienopyridine intermediate, which is then further processed to yield the desired compound . The reaction conditions typically involve the use of a base to facilitate the heterolytic cleavage of the C-H bond, followed by elimination of fluoride to form the final product .
Chemical Reactions Analysis
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the development of radiolabeled compounds for imaging studies.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom, being highly electronegative, can influence the electronic properties of the compound, making it a valuable tool in studying enzyme inhibition and receptor binding. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, further modulating its activity .
Comparison with Similar Compounds
Similar compounds to 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid include:
3-Fluoro-5-hydroxypyridine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-Chloro-2,3,6-trifluoropyridine: Contains multiple fluorine atoms, which can lead to different reactivity and applications.
Difluorodihydrothienopyridine: An intermediate in the synthesis of the target compound, with distinct chemical properties. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various research applications.
Properties
IUPAC Name |
5-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-2-7(3-11(15)4-10)8-1-9(12(16)17)6-14-5-8/h1-6,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFZXNONUTYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687236 | |
Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-98-1 | |
Record name | 3-Pyridinecarboxylic acid, 5-(3-fluoro-5-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261911-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Fluoro-5-hydroxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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